molecular formula C14H10Cl2N2O3 B8394251 3-[3-(2,4-Dichloro-phenyl)-ureido]-benzoic acid

3-[3-(2,4-Dichloro-phenyl)-ureido]-benzoic acid

Cat. No. B8394251
M. Wt: 325.1 g/mol
InChI Key: OQVUDIXHDLWCHB-UHFFFAOYSA-N
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Patent
US06953857B2

Procedure details

To a solution of 200 mg 3-Isocyanato-benzoic acid methyl ester in 2 ml ethyl acetate is added dropwise a solution of 162 mg 2,4-dichloroaniline in 1 ml ethyl acetate. After 5 h at RT the solvent was removed under reduced pressure and the residue dissolved in 5 ml MeOH/THF/H2O 2:2:1. 100 mg lithium hydroxide monohydrate was added and the mixture stirred over night at RT. After removal of the solvent the residue was acidified by addition of 5 ml half concentrated HCl. The precipitating acid was filtered off and dried.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]=[C:11]=[O:12])[CH:5]=1.[Cl:14][C:15]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:16]=1[NH2:17]>C(OCC)(=O)C>[Cl:14][C:15]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:16]=1[NH:17][C:11](=[O:12])[NH:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:2])=[O:13]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N=C=O)=O
Name
Quantity
162 mg
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 h at RT the solvent was removed under reduced pressure
Duration
5 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 5 ml MeOH/THF/H2O 2:2:1
ADDITION
Type
ADDITION
Details
100 mg lithium hydroxide monohydrate was added
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
ADDITION
Type
ADDITION
Details
was acidified by addition of 5 ml half concentrated HCl
FILTRATION
Type
FILTRATION
Details
The precipitating acid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)NC(NC=1C=C(C(=O)O)C=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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